molecular formula C11H17N3 B13326949 2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13326949
M. Wt: 191.27 g/mol
InChI Key: ZCBOTVSQDQULPX-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining pyrrolidine and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable pyrazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined pyrrolidine and pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C11H17N3/c1-11(5-3-6-12-11)10-8-9-4-2-7-14(9)13-10/h8,12H,2-7H2,1H3

InChI Key

ZCBOTVSQDQULPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C2=NN3CCCC3=C2

Origin of Product

United States

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